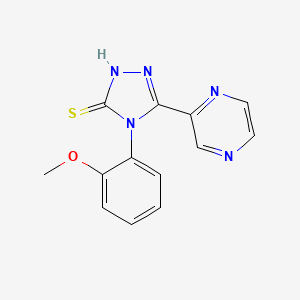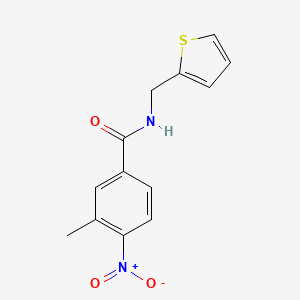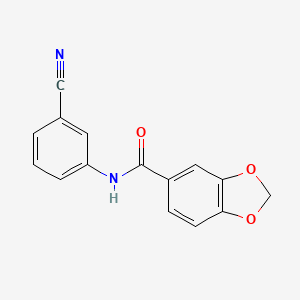![molecular formula C17H17FN2O2 B5698854 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment. FMISO is a radiopharmaceutical that can be used in positron emission tomography (PET) scans to detect hypoxia, a condition where there is a lack of oxygen supply in tissues.
作用機序
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is a radiopharmaceutical that contains a positron-emitting isotope, fluorine-18. When administered, this compound is taken up by cells in the body, including tumor cells, where it undergoes a chemical reaction that results in the formation of a stable complex. The complex is then detected by PET scans, which provide information on the distribution and intensity of hypoxia in tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, as with any radiopharmaceutical, there is a risk of radiation exposure, which must be carefully managed. This compound is rapidly eliminated from the body, with the majority of the radioactivity being excreted through the urine.
実験室実験の利点と制限
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans offer several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET scans provide functional information on the metabolic activity of tissues, which can be used to differentiate between benign and malignant lesions. Additionally, this compound PET scans can detect hypoxia in tissues, which is not possible with other imaging modalities. However, this compound PET scans are expensive and require specialized equipment and expertise. Furthermore, the interpretation of this compound PET scans can be challenging, and there is a need for standardized protocols and criteria.
将来の方向性
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has shown great promise in medical imaging and cancer treatment, and there are several areas of future research that warrant further investigation. One area of interest is the development of new radiopharmaceuticals that can target specific molecular pathways involved in hypoxia. Another area of interest is the use of this compound PET scans in combination with other imaging modalities, such as CT and MRI, to improve diagnostic accuracy. Finally, there is a need for large-scale clinical trials to evaluate the efficacy of this compound in cancer treatment and to establish standardized protocols for its use.
合成法
The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(2-aminoethyl)-5-fluoro-2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield this compound. This process is typically carried out under anhydrous conditions and requires specialized equipment and expertise.
科学的研究の応用
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential applications in medical imaging and cancer treatment. PET scans using this compound can detect hypoxia in various tissues, including tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, this compound PET scans can help in the diagnosis and staging of cancer, as well as in the evaluation of treatment response.
特性
IUPAC Name |
N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-4-3-5-13(8-11)17(22)19-10-16(21)20-15-9-14(18)7-6-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWUZEFUIQORPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)





![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


